rac-(3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dimethoxypiperidine-4-carboxylicacid
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Overview
Description
rac-(3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dimethoxypiperidine-4-carboxylicacid is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound is notable for its applications in various fields, including medicinal chemistry and organic synthesis, due to its structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dimethoxypiperidine-4-carboxylicacid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde or ketone precursors under acidic or basic conditions.
Introduction of Methoxy Groups: The methoxy groups at positions 3 and 4 can be introduced via methylation reactions using reagents such as methyl iodide (CH₃I) in the presence of a base like sodium hydride (NaH).
Attachment of the Fluorenylmethoxycarbonyl Group: The fluorenylmethoxycarbonyl (Fmoc) group is typically introduced through a reaction with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base like triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
rac-(3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dimethoxypiperidine-4-carboxylicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH₄) can be employed to reduce carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, rac-(3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dimethoxypiperidine-4-carboxylicacid is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing chiral catalysts.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and the effects of stereochemistry on biological activity. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The presence of the Fmoc group allows for easy modification and conjugation with other pharmacophores, making it a versatile scaffold for drug development.
Industry
In the industrial sector, this compound can be used in the production of fine chemicals and pharmaceuticals. Its reactivity and functional groups make it suitable for various chemical transformations required in industrial processes.
Mechanism of Action
The mechanism of action of rac-(3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dimethoxypiperidine-4-carboxylicacid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The Fmoc group can also facilitate the compound’s incorporation into larger molecular frameworks, influencing its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- (3R,4S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-methylhexanoic acid
- (3R,4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-6-methylheptanoic acid
Uniqueness
Compared to similar compounds, rac-(3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dimethoxypiperidine-4-carboxylicacid stands out due to its specific stereochemistry and the presence of both methoxy and Fmoc groups. These features confer unique reactivity and potential for diverse applications in synthesis and research.
This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(3R,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dimethoxypiperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO6/c1-28-20-13-24(12-11-23(20,29-2)21(25)26)22(27)30-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,19-20H,11-14H2,1-2H3,(H,25,26)/t20-,23+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRXMHDNJUIEMO-OFNKIYASSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CCC1(C(=O)O)OC)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1CN(CC[C@]1(C(=O)O)OC)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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